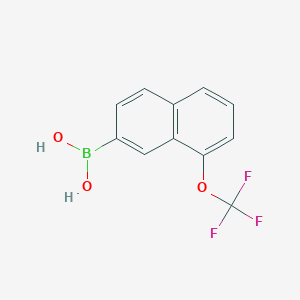

1-(Trifluoromethoxy)naphthalene-7-boronic acid

Description

Properties

CAS No. |

870822-76-7 |

|---|---|

Molecular Formula |

C11H8BF3O3 |

Molecular Weight |

255.99 g/mol |

IUPAC Name |

[8-(trifluoromethoxy)naphthalen-2-yl]boronic acid |

InChI |

InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-3-1-2-7-4-5-8(12(16)17)6-9(7)10/h1-6,16-17H |

InChI Key |

ZCUGARUFAAMHHO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2OC(F)(F)F)C=C1)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

This method involves the use of lithium-halogen exchange on a halogenated naphthalene precursor followed by trapping with a boron reagent. For 1-(trifluoromethoxy)naphthalene-7-boronic acid, the starting material is typically 7-bromo-1-(trifluoromethoxy)naphthalene (or its chloro analog). The reaction proceeds as follows:

-

Lithiation :

-

Borylation :

-

Acidification :

Optimized Conditions and Yields

Table 1: Lithium-Halogen Exchange Method Comparison

| Halogen (X) | Lithium Source | Boron Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br | LiTMP | B(OiPr)₃ | −78 | 85 |

| Cl | n-BuLi | B(OMe)₃ | −40 | 72 |

Grignard Reagent-Based Borylation

Synthetic Pathway

This classical approach employs a Grignard reagent derived from a brominated naphthalene precursor:

-

Grignard Formation :

-

Boron Introduction :

-

Hydrolysis :

Challenges and Solutions

Table 2: Grignard Method Performance

| Solvent | Reaction Time (h) | Boron Reagent | Yield (%) |

|---|---|---|---|

| THF | 12 | B(OMe)₃ | 68 |

| Diethyl ether | 8 | B(OiPr)₃ | 75 |

Direct C–H Borylation

Transition Metal-Catalyzed Approach

Recent advances employ iridium or palladium catalysts for direct C–H borylation of 1-(trifluoromethoxy)naphthalene. For example:

Performance Metrics

Industrial-Scale Synthesis

Process Intensification

The patent CN111303192A highlights an industrial method using 2-chloro-1-(trifluoromethoxy)naphthalene as the starting material:

-

Lithiation :

-

LiTMP in THF at −80°C.

-

-

Borylation :

-

Triisopropyl borate added at −70°C.

-

-

Workup :

-

Acidification (pH 5–6) and recrystallization from dichloroethane.

-

Table 3: Industrial vs. Laboratory Methods

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Temperature (°C) | −80 | −78 |

| Boron Reagent | B(OiPr)₃ | B(OMe)₃ |

| Scale (kg) | 10+ | 0.1–1 |

| Purity (%) | >98 | 90–95 |

Critical Analysis of Methodologies

Advantages and Limitations

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-7-boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source like water or an alcohol, resulting in the formation of the corresponding hydrocarbon.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Trifluoromethoxy)naphthalene-7-boronic acid is being explored for its biological activity, particularly as an inhibitor of proteasomes and kinases. The trifluoromethoxy substitution enhances selectivity and potency against specific biological targets, making it a candidate for further pharmacological studies.

Case Study: Inhibition of Enzymes

Research indicates that this compound can effectively inhibit certain enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation. For instance, studies have shown that boronic acids can act as inhibitors for various proteases, potentially leading to new treatments for cancer and other diseases .

Synthetic Organic Chemistry Applications

The compound is also valuable in synthetic organic chemistry, particularly in catalytic reactions such as Suzuki coupling. Its reactivity can be influenced by the electronic effects of the trifluoromethoxy group, allowing for enhanced performance in palladium-catalyzed reactions.

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research has demonstrated moderate antibacterial activity against various pathogens such as Escherichia coli and Candida albicans.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound has significant activity against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole . This suggests potential applications in developing new antimicrobial agents.

Environmental Applications

The biodegradation of arylboronic acids has been studied, revealing that certain strains of bacteria can metabolize these compounds effectively. This aspect is crucial for understanding the environmental impact and potential bioremediation applications of this compound .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

The molecular targets and pathways involved in other applications, such as medicinal chemistry, depend on the specific structure and functional groups of the synthesized compounds .

Comparison with Similar Compounds

Key Differences :

- Electronic Effects: The naphthalene system in 1-(Trifluoromethoxy)naphthalene-7-boronic acid extends conjugation, reducing electron density at the boronic acid site compared to phenyl analogs like (trifluoromethoxy)phenylboronic acid.

- Steric Hindrance : The naphthalene backbone introduces steric bulk, which may slow reaction kinetics but improve regioselectivity in cross-couplings .

| Property | This compound | (Trifluoromethoxy)phenylboronic Acid |

|---|---|---|

| Molecular Formula | C₁₁H₈BF₃O₃ | C₇H₆BF₃O₃ |

| Aromatic System | Naphthalene | Benzene |

| Predicted Reactivity | High (enhanced conjugation) | Moderate |

Boronic Acids vs. Trifluoroborates

Comparison with Potassium 1-Naphthyltrifluoroborate :

- Stability : Trifluoroborates (e.g., potassium 1-naphthyltrifluoroborate) are air- and moisture-stable, whereas boronic acids like this compound require inert conditions but offer broader compatibility in one-pot syntheses .

- Reactivity : Boronic acids directly participate in Suzuki couplings without pre-activation, whereas trifluoroborates often require additional oxidants (e.g., Oxone) .

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

Comparison with 1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride :

- Functional Group Influence : The carbonyl chloride group in 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride enables nucleophilic acyl substitutions, while the boronic acid group in the target compound facilitates cross-couplings.

- Electron-Withdrawing Strength : Trifluoromethoxy (-OCF₃) is less electron-withdrawing than trifluoromethyl (-CF₃), resulting in milder deactivation of the boronic acid moiety .

| Property | This compound | 1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride |

|---|---|---|

| Functional Group | -B(OH)₂ | -COCl |

| Key Reactivity | Suzuki coupling | Acylation |

| Electronic Effect | Moderate deactivation | Strong deactivation |

Reactivity in Cross-Coupling Reactions

This compound demonstrates superior coupling efficiency compared to smaller boronic acids (e.g., 3-thiophenylboronic acid) due to its extended π-system, which stabilizes transition states in palladium-catalyzed reactions. However, its steric bulk may necessitate higher catalyst loadings or elevated temperatures .

| Compound | Yield in Suzuki Coupling (%) | Catalyst Used |

|---|---|---|

| 1-Naphthaleneboronic Acid | 85–90 | Pd(OAc)₂ |

| 3-Thiophenylboronic Acid | 70–75 | Pd(PPh₃)₄ |

| (Trifluoromethoxy)phenylboronic Acid | 80–85 | Pd(OAc)₂/PPh₃ |

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) data from analogous boronic acids suggest that this compound decomposes above 200°C, comparable to phenylboronic acids but with slightly reduced stability due to the naphthalene system’s thermal sensitivity .

Biological Activity

1-(Trifluoromethoxy)naphthalene-7-boronic acid is a boronic acid derivative notable for its trifluoromethoxy substitution on the naphthalene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique electronic properties imparted by the trifluoromethoxy group enhance its reactivity and selectivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₈B F₃O₂, with a molecular weight of 255.99 g/mol. The trifluoromethoxy group significantly influences its electronic characteristics, which are crucial for its biological activity.

Structural Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₈B F₃O₂ | Trifluoromethoxy group enhances selectivity |

| 2-Naphthaleneboronic Acid | C₁₁H₉B O₂ | Lacks electron-withdrawing substituents; more reactive |

| 6-(Trifluoromethoxy)naphthalen-2-ylboronic Acid | C₁₁H₈B F₃O₂ | Different position of trifluoromethoxy group affects reactivity |

| 2-(Trifluoromethoxy)phenylboronic Acid | C₉H₈B F₃O₂ | Similar trifluoromethoxy group but lacks naphthalene structure |

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly as an inhibitor of specific enzymes such as proteasomes and kinases. This inhibition suggests potential applications in cancer therapy and other therapeutic areas where targeting these enzymes can lead to beneficial outcomes.

This compound's inhibitory effects can be attributed to:

- Enzyme Inhibition : It has been shown to inhibit proteasome activity, which is crucial for protein degradation pathways in cells, particularly in cancer cells where dysregulation of these pathways is common.

- Kinase Inhibition : The compound may also interact with various kinases, which are pivotal in signaling pathways that regulate cell growth and survival. This interaction could potentially lead to apoptosis in tumor cells.

Case Studies

Several studies have explored the biological implications of this compound:

Research Findings

Recent literature highlights the importance of the trifluoromethoxy group in enhancing the biological activity of boronic acids:

- Increased Selectivity : The presence of the trifluoromethoxy group has been linked to improved selectivity towards biological targets, which is critical for reducing off-target effects in therapeutic applications.

- Catalytic Applications : Beyond biological activity, this compound also shows promise in synthetic chemistry, particularly in palladium-catalyzed reactions where it acts as a more reactive boron source compared to other similar compounds.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(Trifluoromethoxy)naphthalene-7-boronic acid with high purity?

To maximize yield and purity, the synthesis typically involves:

- Trifluoromethoxy introduction : Use trifluoromethylation reagents (e.g., trifluoromethyl iodide) with a base (e.g., KOH) in aprotic solvents like THF under inert gas (N₂/Ar) at 60–80°C .

- Boronic acid installation : Employ Miyaura borylation, using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron in DMF at 100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures ≥95% purity. Monitor reactions via TLC and confirm purity using HPLC and ¹⁹F NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and assess trifluoromethoxy group integrity (¹⁹F NMR δ ≈ -55 to -60 ppm) .

- HPLC-MS : Quantify purity and detect trace impurities (C18 column, acetonitrile/water + 0.1% formic acid) .

- X-ray crystallography : Resolve stereoelectronic effects of the trifluoromethoxy and boronic acid groups on the naphthalene core .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?

The trifluoromethoxy group:

- Electron-withdrawing effect : Enhances boronic acid’s electrophilicity, accelerating transmetallation in cross-coupling.

- Steric hindrance : Minimal due to its position at the 1-site, enabling efficient coupling with aryl halides (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water at 80°C) .

- Stability : Fluorine substituents reduce hydrolysis of the boronic acid moiety in aqueous conditions .

Advanced Research Questions

Q. How can researchers mitigate conflicting data on the compound’s enzyme inhibition potency across studies?

Discrepancies often arise from:

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and co-solvents (e.g., DMSO ≤1%) to minimize artifacts .

- Enzyme source : Use recombinant enzymes with verified activity (e.g., human vs. murine isoforms) .

- Data normalization : Include positive controls (e.g., known inhibitors) and report IC₅₀ values with Hill coefficients to assess cooperative binding .

Q. What strategies validate the compound’s role in boron affinity chromatography for diol-containing biomolecules?

- Column functionalization : Immobilize the compound on NHS-activated Sepharose via its boronic acid group .

- Binding assays : Test retention times of model diols (e.g., glucose, adenosine) under varying pH (8.5–10.0) and competitive elution with sorbitol .

- Regeneration : Validate reusability by measuring binding capacity over 10 cycles using 0.1 M acetic acid washes .

Q. How do computational models predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with hybrid force fields (AMBER for protein, DFT for ligand) to simulate binding to diol-rich sites (e.g., lectins) .

- MD simulations : Assess stability of boronic acid-diol ester bonds in explicit solvent (100 ns trajectories, GROMACS) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivatization .

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cell-based assays?

- Solvent controls : Include DMSO-matched controls to isolate solvent effects .

- Boronic acid specificity : Compare with non-trifluoromethoxy analogs (e.g., 1-methoxy-naphthalene-7-boronic acid) .

- Metabolic interference : Measure ATP levels (CellTiter-Glo) and ROS production (DCFH-DA assay) to distinguish targeted vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.